molecular formula C8H10S B188421 4,5,6,7-Tetrahydro-1-benzothiophene CAS No. 13129-17-4

4,5,6,7-Tetrahydro-1-benzothiophene

Cat. No.: B188421
CAS No.: 13129-17-4
M. Wt: 138.23 g/mol
InChI Key: CBKDCOKSXCTDAA-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophene is an organic compound with the molecular formula C8H10S. It is a derivative of benzothiophene, characterized by the presence of a saturated four-membered ring fused to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5,6,7-Tetrahydro-1-benzothiophene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting with cyclohexanone and ethyl cyanoacetate, the compound can be synthesized via a thiazole ring formation . Another method involves the condensation of amino carboxyalkyl derivatives with salicylaldehyde to yield Schiff bases, which can then be further processed to obtain the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5,6,7-Tetrahydro-1-benzothiophene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes like pyruvate dehydrogenase kinase 1 and lactate dehydrogenase A, which are involved in cancer cell metabolism . These interactions can disrupt cellular processes, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

    Benzothiophene: The parent compound, which lacks the saturated four-membered ring.

    Thiophene: A simpler sulfur-containing heterocycle.

    Tetrahydrothiophene: A fully saturated thiophene derivative.

Uniqueness: 4,5,6,7-Tetrahydro-1-benzothiophene is unique due to its partially saturated structure, which imparts different chemical reactivity and physical properties compared to its fully aromatic or fully saturated counterparts.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKDCOKSXCTDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214569
Record name Benzothiophene, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6435-76-3
Record name Benzothiophene, 4,5,6,7-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006435763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiophene, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: How do structural modifications of 4,5,6,7-tetrahydro-1-benzothiophene derivatives impact their biological activity?

A1: Modifications to the this compound scaffold significantly influence its biological activity. For instance, the introduction of various substituents at the 2-position, such as amino groups, carboxamide groups, or azomethine linkages, can significantly alter its pharmacological profile. These modifications can enhance binding affinity to specific targets, influencing the compound's overall potency and selectivity. [, , , , , , , ]

Q2: Can you provide specific examples of how substituents affect the activity of this compound derivatives?

A2: Certainly. Studies have shown that incorporating electron-donating groups like methoxy or dimethylamino groups on the phenyl ring of 2-[(E)-(phenyl)methyleneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives can enhance their antibacterial and antifungal activities. [, ] Conversely, the presence of a chlorine atom on the phenyl ring can lead to variations in the dihedral angle between the phenyl and thiophene rings, impacting the compound's overall conformation and potentially affecting its interaction with biological targets. []

Q3: What is known about the interaction of this compound derivatives with the antigen 85 complex in Mycobacterium tuberculosis?

A3: Research indicates that certain this compound derivatives, such as 2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (I3-AG85) and Cyclipostins/Cyclophostin analogs, can inhibit the mycoloyltransferase activity of the antigen 85 complex. [, ] This interaction disrupts the biosynthesis of trehalose dimycolate (TDM), an essential component of the Mycobacterium tuberculosis cell wall, ultimately hindering bacterial growth.

Q4: How does the inhibition of antigen 85C by compounds like I3-AG85 affect Mycobacterium tuberculosis?

A4: I3-AG85 specifically targets Ag85C, a key enzyme in the antigen 85 complex responsible for synthesizing TDM and transferring mycolic acids to the cell wall. By inhibiting Ag85C, I3-AG85 disrupts TDM synthesis, leading to the accumulation of trehalose monomycolate and compromising the integrity of the Mycobacterium tuberculosis cell envelope. This disruption ultimately restricts bacterial growth and survival. []

Q5: Besides antigen 85, are there other known targets for this compound derivatives?

A5: Yes, this compound derivatives have shown interaction with other targets. For example, HBT1 (2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) acts as an α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator. It exhibits lower agonistic effects compared to other AMPA-R potentiators, potentially avoiding bell-shaped responses in pharmacological effects like brain-derived neurotrophic factor (BDNF) induction. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C8H10S, and its molecular weight is 138.24 g/mol.

Q7: How are this compound derivatives typically synthesized?

A7: A common approach for synthesizing these compounds is the Gewald reaction. [, ] This multi-component reaction involves condensing a ketone (like cyclohexanone), an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur. This reaction efficiently yields the desired this compound scaffold, which can be further modified.

Q8: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A8: Researchers frequently employ various spectroscopic methods to elucidate the structure of these compounds. Common techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure and conformation. [, ] * Infrared (IR) spectroscopy: IR spectra reveal characteristic functional groups present in the molecule. [] * Mass spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern, providing further structural insights. [, ]

Q9: Have crystallographic studies been conducted on this compound derivatives?

A9: Yes, single-crystal X-ray diffraction analysis has been widely used to determine the three-dimensional structures of various this compound derivatives. These studies provide precise information about bond lengths, bond angles, and dihedral angles, aiding in understanding the conformational preferences and intermolecular interactions of these compounds. [, , , , , , , ]

Q10: How is computational chemistry being applied in the research of this compound derivatives?

A10: Computational chemistry plays a significant role in exploring and understanding these compounds. Key applications include: * Molecular docking studies: These simulations predict the binding modes and affinities of this compound derivatives to target proteins, aiding in the rational design of novel inhibitors. [, ] * Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models correlate the physicochemical properties of these compounds with their biological activities, providing insights into the structural features essential for activity and guiding further optimization. [, ] * Density Functional Theory (DFT) calculations: DFT calculations help understand the electronic structure and properties of these molecules, contributing to a deeper understanding of their reactivity and interactions with biological systems. []

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